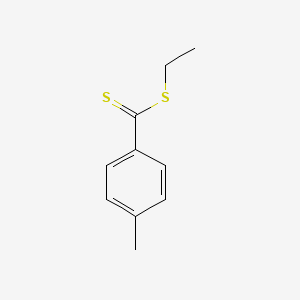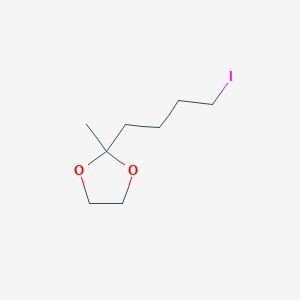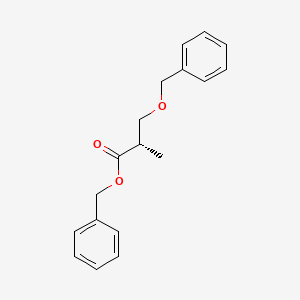
1-Benzyl-2,4,5-trichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,4,5-trichlorobenzene is an organic compound with the molecular formula C13H9Cl3 It is a derivative of benzene, where three chlorine atoms are substituted at the 2, 4, and 5 positions, and a benzyl group is attached to the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,4,5-trichlorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production methods for such compounds typically involve the use of chlorinating agents like chlorine gas or sulfuryl chloride in the presence of a catalyst such as ferric chloride. The reaction conditions often require controlled temperatures and pressures to ensure the selective substitution of chlorine atoms at the desired positions.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,4,5-trichlorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This is the primary reaction type for benzene derivatives, where the compound reacts with electrophiles to form substituted products.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace chlorine atoms.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid.
Substitution Products: Hydroxybenzyl derivatives, aminobenzyl derivatives.
Scientific Research Applications
1-Benzyl-2,4,5-trichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential effects on biological systems, although specific applications are still under investigation.
Medicine: Research is ongoing to determine its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Benzyl-2,4,5-trichlorobenzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s chlorine atoms and benzyl group influence its reactivity and interaction with other molecules. The pathways involved include the formation of benzenonium intermediates and subsequent reactions with nucleophiles or electrophiles .
Comparison with Similar Compounds
1,2,4-Trichlorobenzene: Similar in structure but lacks the benzyl group.
1-Benzyl-3,4,5-trichlorobenzene: Similar but with different chlorine substitution positions.
Uniqueness: 1-Benzyl-2,4,5-trichlorobenzene is unique due to the specific positioning of chlorine atoms and the presence of a benzyl group, which significantly influences its chemical properties and reactivity compared to other trichlorobenzene derivatives .
Properties
CAS No. |
64543-52-8 |
|---|---|
Molecular Formula |
C13H9Cl3 |
Molecular Weight |
271.6 g/mol |
IUPAC Name |
1-benzyl-2,4,5-trichlorobenzene |
InChI |
InChI=1S/C13H9Cl3/c14-11-8-13(16)12(15)7-10(11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
InChI Key |
WVJPQRXLGRGLQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


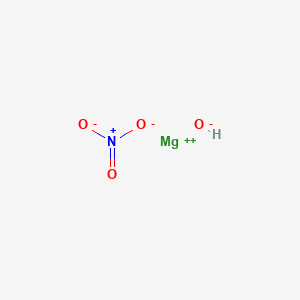
![N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide](/img/structure/B14492705.png)
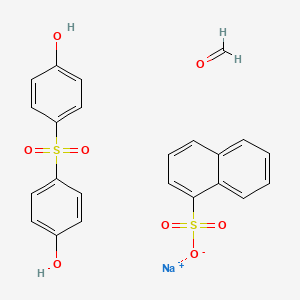

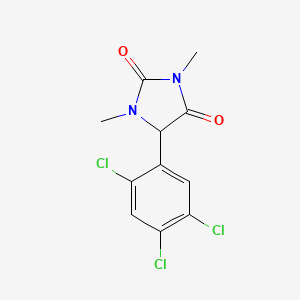
![4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate](/img/structure/B14492716.png)

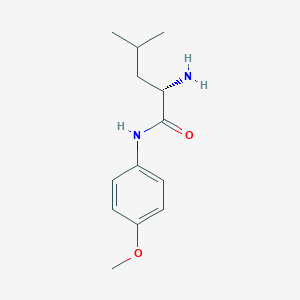
![Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14492728.png)
